Ethyl 3-acetylamino-4-nitrobenzoate
Description
Ethyl 3-acetylamino-4-nitrobenzoate is a substituted benzoate ester featuring two functional groups: a nitro (-NO₂) group at the 4-position and an acetylamino (-NHCOCH₃) group at the 3-position of the aromatic ring. The nitro group enhances electrophilic substitution reactivity, while the acetylamino group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 3-acetamido-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-10(13(16)17)9(6-8)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
CBDHQIOQTZNJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~278.25 g/mol (calculated).
- Spectroscopy: ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), acetyl methyl (δ 2.1 ppm), ethyl ester (δ 1.3–4.3 ppm). FT-IR: Stretching vibrations for NO₂ (~1520 cm⁻¹), C=O (ester: ~1720 cm⁻¹; acetyl: ~1680 cm⁻¹), and N-H (acetylamino: ~3300 cm⁻¹) .
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity/Applications |
|---|---|---|---|
| Ethyl 3-acetylamino-4-nitrobenzoate | 3-NHCOCH₃, 4-NO₂ | 278.25 | Drug intermediates, hydrogen bonding |
| Ethyl 4-nitrobenzoate | 4-NO₂ | 195.15 | Esterification studies, UV absorbers |
| Ethyl 4-aminobenzoate | 4-NH₂ | 165.19 | Local anesthetics, pH-sensitive dyes |
| Ethyl 4-(cyclohexylamino)-3-nitrobenzoate | 3-NO₂, 4-NHC₆H₁₁ | 322.35 | SNAr model for amine substitutions |
| Ethyl 4-nitrocinnamate | 4-NO₂, conjugated double bond | 237.21 | Photostability studies, polymer additives |
Functional Group Effects
- Nitro Group (4-NO₂): Electron-Withdrawing: Enhances electrophilic substitution reactivity at meta/para positions. In ethyl 4-nitrobenzoate, this group increases acidity (pKa ~1.5) compared to unsubstituted ethyl benzoate (pKa ~3.5) . Steric Effects: Minimal steric hindrance compared to bulkier groups (e.g., cyclohexylamino in ).
- Acetylamino Group (3-NHCOCH₃): Hydrogen Bonding: Acts as both donor (N-H) and acceptor (C=O), facilitating crystal packing and solubility modulation. This contrasts with ethyl 4-aminobenzoate, where the free -NH₂ group is more reactive but less stable under acidic conditions . Steric and Electronic Effects: Moderately electron-donating due to resonance, directing further substitutions to ortho/para positions relative to the acetylamino group.
Hydrogen-Bonding and Crystallinity
- This compound forms robust hydrogen-bonded networks (e.g., N-H···O=C interactions), as observed in analogues like ethyl 4-aminobenzoate (). This contrasts with ethyl 4-nitrobenzoate, which lacks hydrogen-bond donors and crystallizes via weaker van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
